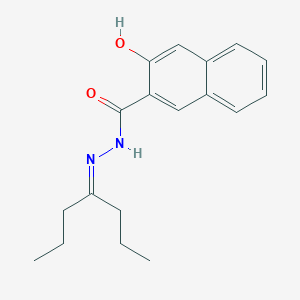
N'-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is a compound that belongs to the class of hydrazones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid in an ethanol solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .
Aplicaciones Científicas De Investigación
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2-(heptan-4-ylidene)hydrazinecarboxylate: Similar in structure but with different substituents.
N’-(heptan-4-ylidene)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Another hydrazone derivative with distinct functional groups.
Uniqueness
N’-(heptan-4-ylidene)-3-hydroxynaphthalene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H22N2O2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-(heptan-4-ylideneamino)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-7-15(8-4-2)19-20-18(22)16-11-13-9-5-6-10-14(13)12-17(16)21/h5-6,9-12,21H,3-4,7-8H2,1-2H3,(H,20,22) |
Clave InChI |
IYLGYJLUPGPECX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















